molecular formula C24H31N3O4S2 B2485699 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 851080-50-7

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2485699
CAS No.: 851080-50-7
M. Wt: 489.65
InChI Key: XKJAIKXVYXMIHF-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H31N3O4S2 and its molecular weight is 489.65. The purity is usually 95%.
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Scientific Research Applications

Endothelin Receptor Antagonism

A study by Mortlock et al. (1997) explored novel sulfonamides, including similar compounds to 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide. They discovered these compounds exhibit high affinity and selectivity for the endothelin ETA receptor, indicating potential applications in treating conditions affected by this receptor.

Antimicrobial and Anticancer Properties

The study by Badne et al. (2011) synthesized derivatives of benzothiazole, similar to the compound . These derivatives showed antimicrobial activity, suggesting potential research applications in developing new antimicrobial agents.

Additionally, Yılmaz et al. (2015) synthesized derivatives from indapamide, a compound structurally related to this compound. One of the derivatives showed significant proapoptotic activity against melanoma cell lines, highlighting potential applications in cancer research.

Carbonic Anhydrase Inhibition

Research by Supuran et al. (2013) on aromatic sulfonamide inhibitors, including compounds structurally similar to the compound , revealed their ability to inhibit carbonic anhydrase isoenzymes. This suggests potential applications in treating diseases where carbonic anhydrase activity is a factor.

Antihyperglycemic Activity

The study by Nomura et al. (1999) synthesized derivatives of benzamide, similar to the compound . They found that these derivatives have antidiabetic properties, indicating potential use in diabetes research.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S2/c1-15(2)13-27(14-16(3)4)33(29,30)19-10-8-18(9-11-19)23(28)26-24-25-21-20(31-6)12-7-17(5)22(21)32-24/h7-12,15-16H,13-14H2,1-6H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJAIKXVYXMIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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